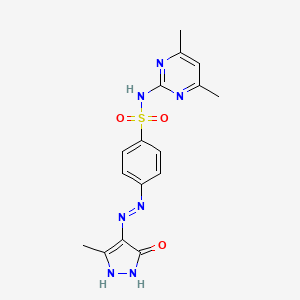

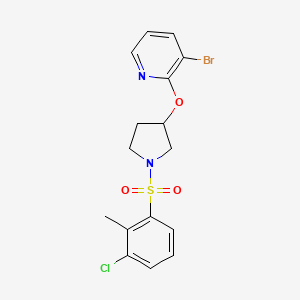

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide, also known as SB216763, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. The inhibition of GSK-3 by SB216763 has been shown to have significant effects on various biological processes, making it an important tool for scientific research.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of N-substituted acetamide derivatives, including structures similar to 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide, in exhibiting moderate antibacterial properties. These compounds, characterized by their heterocyclic cores and sulfonyl groups, have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, specific derivatives have shown notable growth inhibition against both Gram-negative and Gram-positive bacteria, suggesting their application in developing new antibacterial agents (Iqbal et al., 2017).

Anticancer Activity

The synthesis and characterization of compounds structurally related to this compound have been directed towards evaluating their potential as anticancer agents. Derivatives have been assessed for their tubulin inhibition capabilities and shown to possess promising attributes for preclinical development as cancer therapeutics. Their structural and spectroscopic characterization underlines the importance of the indole and acetamide groups in contributing to their bioactivity, highlighting their relevance in cancer research and treatment strategies (Knaack et al., 2001).

Antimicrobial and Antifungal Evaluation

Compounds with a basis in acetamide derivatives have been synthesized to explore their antimicrobial and antifungal activities. Through the incorporation of sulfonyl and heterocyclic elements, these molecules have been tested against a range of microbial and fungal pathogens, showing significant inhibitory effects. Such studies indicate the potential application of these compounds in addressing microbial resistance and developing new antimicrobial therapies (Darwish et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibitory properties of acetamide-based compounds, including those structurally related to this compound, has shown potential therapeutic applications. These compounds have been studied for their ability to inhibit specific enzymes relevant to disease pathways, including those involved in inflammation and cancer. Their synthesis and evaluation suggest a promising avenue for the development of targeted therapies with improved specificity and reduced side effects (Abbasi et al., 2017).

Optical Imaging for Cancer Detection

Innovative research into the development of water-soluble near-infrared dyes, incorporating indolyl and acetamide moieties, has opened new possibilities for cancer detection using optical imaging. These dyes, designed for high quantum yield and stability, facilitate the labeling of peptides and other biomolecules for targeted imaging of cancerous tissues. This application underscores the role of such compounds in advancing diagnostic techniques and improving early cancer detection (Pham et al., 2005).

properties

IUPAC Name |

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S/c1-2-18-10-12-21(13-11-18)27-25(29)16-28-15-24(22-8-3-4-9-23(22)28)32(30,31)17-19-6-5-7-20(26)14-19/h3-15H,2,16-17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYURACOVMWXONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2805276.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2805277.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2805283.png)

![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)

![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2805290.png)

![N-[3-[3-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2805292.png)